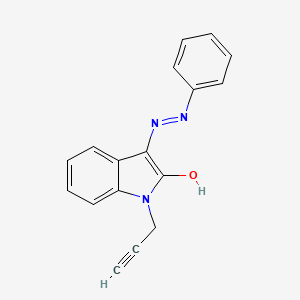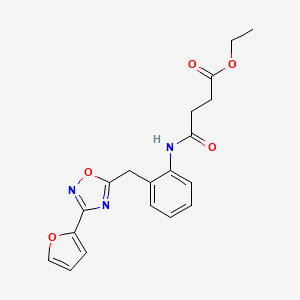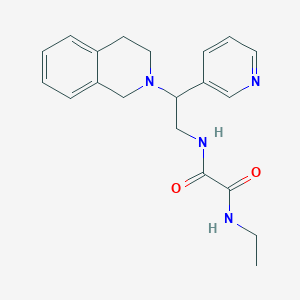![molecular formula C6H14Cl2N2 B2982069 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride CAS No. 489438-94-0](/img/structure/B2982069.png)
3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 2704794-96-5 . It has a molecular weight of 185.1 . This compound is an important class of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has made significant progress since 2010, with some novel, efficient, and green methods developed using various transition-metal-catalyzed and transition-metal-free catalytic systems from acyclic or cyclic substrates . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H . The molecular formula is C6H14CL2N2 .Chemical Reactions Analysis
The synthesis of these derivatives has made spectacular progress in recent decades, with various transition-metal-catalyzed and transition-metal-free catalytic systems being developed . The reaction proceeds through Michael addition of allylamines with allenes followed by copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization .Physical And Chemical Properties Analysis
The compound has a molecular weight of 185.1 . Its InChI code is 1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H . The molecular formula is C6H14CL2N2 .Scientific Research Applications
Synthetic Pathways and Reactivity
Research into 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride and related structures has focused on their synthesis, reactivity, and potential as intermediates for pharmacologically active compounds. Studies have shown that azabicyclo hexane derivatives can be obtained through various synthetic pathways, including the Ti(IV)-mediated cyclopropanation of amino acid derivatives, leading to versatile intermediates for asymmetric synthesis of bioactive compounds (Jida, Guillot, & Ollivier, 2007). This process allows for the generation of pyrrolidinones, dihydropyridinones, and chiral tricyclopiperidinones through selective rearrangement and ring-opening reactions.
Chemical Properties and Applications
The chemical properties of azabicyclo hexane derivatives, such as 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride, highlight their potential in various applications. These compounds exhibit unique reactivity due to the strain in their bicyclic structure, which can lead to fragmentation and formation of functionalized piperidines and other nitrogen-containing cycles upon heating or treatment with reagents (Grob & Krasnobajew, 1964). Such reactivity makes them valuable for the synthesis of complex organic molecules, including potential drug candidates.
Role in Asymmetric Synthesis
The asymmetric synthesis of bicyclic amino acid derivatives using Aza-Diels-Alder reactions in aqueous solutions has been explored, demonstrating the utility of azabicyclo[3.1.0]hexane derivatives as intermediates. This approach has been applied to synthesize derivatives with significant enantiomeric excess, showcasing their importance in the creation of chiral molecules (Waldmann & Braun, 1991).
Pharmacological Potential
In pharmacological research, derivatives of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine have been studied for their potential as nonnarcotic analgesic agents. These studies have led to the synthesis of compounds like Bicifadine, which exhibits significant analgesic potency and is currently under clinical trials (Epstein et al., 1981). Such research underscores the therapeutic potential of these compounds in addressing pain management without the drawbacks associated with narcotic analgesics.
Safety and Hazards
The safety information available indicates that this compound has some hazards associated with it. The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives is a cutting-edge area that has made spectacular progress in recent decades . Future research may focus on developing more efficient methods for the synthesis of these derivatives, emphasizing the scope of substrates and synthesis applications, as well as the mechanisms of these reactions .
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-3-azabicyclo[31Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
The exact mode of action of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine Dihydrochloride is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, altering its conformation, and modulating its activity .
Biochemical Pathways
The specific biochemical pathways affected by 3-Methyl-3-azabicyclo[31Based on its structure and properties, it may influence several biochemical pathways, leading to downstream effects .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 3-Methyl-3-azabicyclo[31These properties play a crucial role in determining the bioavailability of the compound, which is the proportion of the drug that enters the circulation and can have an active effect .
Result of Action
The molecular and cellular effects of 3-Methyl-3-azabicyclo[31The compound’s interaction with its targets could lead to a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-3-azabicyclo[3.1.0]hexan-1-amine Dihydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
properties
IUPAC Name |
3-methyl-3-azabicyclo[3.1.0]hexan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-3-5-2-6(5,7)4-8;;/h5H,2-4,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIRYYXUMGZSBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC2(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 2-(6-acetamido-2-((5-bromothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2981988.png)









![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2982004.png)

![N-[5-[(2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-nitro-6-[2-(4-nitrophenyl)ethoxy]pyridin-2-yl]acetamide](/img/structure/B2982007.png)
![N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2982009.png)